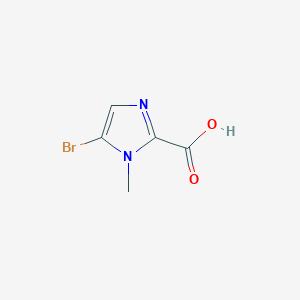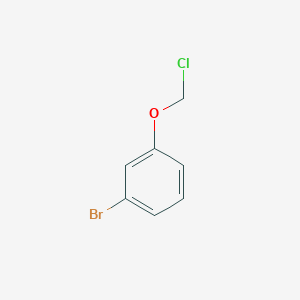
1-Phenylazepan-4-amine
Descripción general
Descripción
1-Phenylazepan-4-amine is a compound with the CAS Number: 1522755-17-4 and a molecular weight of 190.29 . It is also known by its IUPAC name, 1-phenyl-4-azepanamine .
Synthesis Analysis
The synthesis of amines like 1-Phenylazepan-4-amine can be achieved through various methods. One common method is alkylation, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Molecular Structure Analysis
The InChI code for 1-Phenylazepan-4-amine is 1S/C12H18N2/c13-11-5-4-9-14(10-8-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Biogenic Amines in Fish
Biogenic amines, including histamine, cadaverine, and putrescine, play significant roles in fish safety, quality determination, and the formation of nitrosamines, which could explain mechanisms of certain food poisonings and ensure the safety of fish products (Bulushi et al., 2009).
Degradation of Nitrogen-Containing Compounds
Nitrogen-containing compounds, such as aromatic and aliphatic amines, due to their persistence, require advanced oxidation processes for degradation, offering insights into treating water contaminated with similar resistant compounds (Bhat & Gogate, 2021).
Molecular Methods for Detecting Biogenic Amine-Producing Bacteria
The detection of bacteria that can decarboxylate amino acids to form biogenic amines in foods is crucial for estimating the risk of biogenic amine content. Molecular methods offer rapid and specific detection, important for preventing biogenic amine accumulation in food products (Landete et al., 2007).
Biogenic Amines in Wine
In winemaking, the presence of biogenic amines can lead to health problems, making their detection and control crucial for product quality and safety. This review focuses on the analytical methods used for determination, sources, and strategies for amine degradation (Guo et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1-phenylazepan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-5-4-9-14(10-8-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQOJFUZTCPWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylazepan-4-amine | |
CAS RN |
1522755-17-4 | |
| Record name | 1-phenylazepan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyridin-2-amine](/img/structure/B3242508.png)
![2,8-dibromo-5H-cyclopenta[1,2-b:5,4-b']dipyridin-5-one](/img/structure/B3242509.png)








